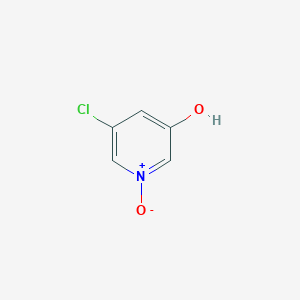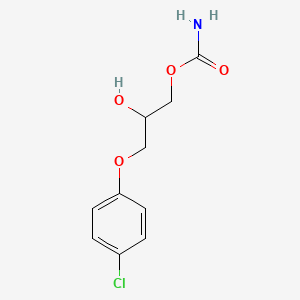
3-Chloro-5-hydroxypyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-hydroxypyridine 1-oxide is a heterocyclic organic compound with the molecular formula C5H4ClNO2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position and a hydroxyl group at the fifth position, along with an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-5-hydroxypyridine 1-oxide can be synthesized through several methods. One common approach involves the chlorination of 5-hydroxypyridine 1-oxide using sulfuryl chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The reaction is usually carried out at elevated temperatures to facilitate the chlorination process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form 3-chloro-5-aminopyridine derivatives.
Substitution: It can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-chloro-5-hydroxypyridine N-oxide derivatives.
Reduction: Formation of 3-chloro-5-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-Chloro-5-hydroxypyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-hydroxypyridine 1-oxide involves its interaction with various molecular targets. The N-oxide functional group can participate in redox reactions, influencing the compound’s reactivity. The chlorine and hydroxyl groups can also interact with biological molecules, potentially leading to antimicrobial effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
5-Chloro-3-hydroxypyridine: Similar structure but lacks the N-oxide group.
3-Chloro-4-hydroxypyridine 1-oxide: Similar structure with the hydroxyl group at a different position.
3,5-Dichloropyridine: Lacks the hydroxyl and N-oxide groups.
Uniqueness: 3-Chloro-5-hydroxypyridine 1-oxide is unique due to the presence of both chlorine and hydroxyl groups along with the N-oxide functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
5-chloro-1-oxidopyridin-1-ium-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c6-4-1-5(8)3-7(9)2-4/h1-3,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWXHLOCGPNRKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=[N+](C=C1Cl)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



